molecular formula C10H11ClO3S2 B12065209 Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B12065209
M. Wt: 278.8 g/mol
InChI Key: IGZZLUAIYJJDHV-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate (CAS: 1779123-86-2) is a thiophene-based derivative with the molecular formula C₁₀H₁₁ClO₃S₂ and a molecular weight of 278.8 g/mol . This compound features an allyloxy group at position 3, a chlorine substituent at position 4, and a methylthio group at position 5 of the thiophene ring. It is primarily used in research settings for synthesizing pharmacologically active molecules or agrochemical intermediates. Key safety data include hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), necessitating careful handling under inert gas and avoidance of heat/sparks .

Properties

Molecular Formula

C10H11ClO3S2

Molecular Weight

278.8 g/mol

IUPAC Name

methyl 4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylate

InChI

InChI=1S/C10H11ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3

InChI Key

IGZZLUAIYJJDHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)Cl)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated thiophene derivatives

    Substitution: Thiophene derivatives with substituted allyloxy groups

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

Thiophene derivatives with carboxylate esters and halogen/methylthio substituents are widely studied for their reactivity and biological activities. Below is a detailed comparison of the target compound with structurally similar analogs:

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Thiophene Ring Positions) Key Functional Groups
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate (1779123-86-2) C₁₀H₁₁ClO₃S₂ 278.8 3-allyloxy, 4-Cl, 5-methylthio Methyl ester, allyl ether, thioether
Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (1708079-51-9) C₁₀H₉ClO₃S₂ 276.76 3-propargyloxy, 4-Cl, 5-methylthio Methyl ester, propargyl ether
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid (1707372-14-2) C₉H₉ClO₃S₂ 264.75 3-allyloxy, 4-Cl, 5-methylthio Carboxylic acid, allyl ether
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate (104386-68-7) C₇H₇ClO₃S₂ 238.7 3-hydroxy, 4-Cl, 5-methylthio Methyl ester, hydroxyl
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (129332-45-2) C₈H₇N₂O₂S₂ 227.3 3-amino, 4-cyano, 5-methylthio Methyl ester, amine, nitrile

Key Comparisons

The carboxylic acid derivative (1707372-14-2) lacks the methyl ester, making it more polar and reactive in acid-base reactions compared to the target compound .

Biological Activity: Amino-cyano derivatives (e.g., 129332-45-2) are often intermediates in drug discovery due to their hydrogen-bonding capacity and electron-withdrawing nitrile group, unlike the target compound’s allyloxy and chloro substituents .

Safety Profiles :

  • The target compound shares hazards (H302 , H315 ) with the propargyloxy analog (1708079-51-9), but the latter also includes H319 (eye irritation) and H335 (respiratory irritation) .
  • Hydroxy-substituted derivatives (104386-68-7) may exhibit lower toxicity due to reduced electrophilicity compared to halogenated analogs .

Table 2: Hazard Comparison

Compound (CAS) Hazard Codes
1779123-86-2 H302, H315, H319
1708079-51-9 H302, H315, H319, H335
129332-45-2 Not explicitly listed; inferred lower reactivity

Biological Activity

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C₉H₉ClO₃S₂
  • Molecular Weight : 264.8 g/mol
  • Structure : The compound contains a thiophene ring substituted with an allyloxy group and a methylthio group, which may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiophene Derivative : Utilizing a Vilsmeier-Haack reaction to introduce the chloro and allyloxy groups.
  • Carboxylation : The introduction of the carboxylate group at the 2-position of the thiophene ring.
  • Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

Antibacterial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antibacterial properties. For example, this compound has shown activity against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi16 µg/mL

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including prostate cancer (PC-3).

Cell Line IC₅₀ (µM)
PC-315
MCF-7 (Breast Cancer)20

The observed cytotoxicity is likely attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure–activity relationship (SAR). Key observations include:

  • Allyloxy Group : Enhances lipophilicity, facilitating cellular uptake.
  • Chloro Substituent : May increase electrophilicity, enhancing interaction with biological targets.
  • Methylthio Group : Contributes to the overall reactivity and potential for metabolic activation.

Case Studies

Several case studies have reported on the efficacy of thiophene derivatives similar to this compound:

  • Antibacterial Study : A study demonstrated that a series of thiophene derivatives exhibited potent antibacterial effects against multidrug-resistant strains, with some compounds showing MIC values as low as 8 µg/mL.
  • Anticancer Research : Research on related compounds revealed that modifications in the thiophene ring significantly influenced their anticancer activity, suggesting that further optimization could enhance efficacy against specific cancer types.

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